2-(2-Methyl-6-nitrophenyl)acetic acid
Overview
Description
2-(2-Methyl-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO4 It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Methyl-6-nitrophenyl)acetic acid may also interact with various cellular targets.
Mode of Action
It is known that similar compounds can undergo reductive cyclization , which may suggest that this compound could interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds can undergo various reactions at the benzylic position , suggesting that this compound may also affect pathways involving these types of reactions.
Pharmacokinetics
The compound’s molecular weight (19517) and structure suggest that it may have reasonable bioavailability .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, exposure to dust, fume, gas, mist, vapors, or spray should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as nitrophenylacetic acids, can participate in various biochemical reactions
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that similar compounds, such as acetic acid, can be produced from microbial fermentation of residual peptides and fats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid typically involves the nitration of 2-methylphenylacetic acid. The nitration process introduces a nitro group at the ortho position relative to the methyl group on the benzene ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.
Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-(2-Methyl-6-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: 2-(2-Methyl-6-nitrophenyl)acetate esters.
Scientific Research Applications
2-(2-Methyl-6-nitrophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound and its derivatives are studied for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: Similar structure but lacks the methyl group.
2-Methylphenylacetic acid: Similar structure but lacks the nitro group.
4-Nitrophenylacetic acid: Nitro group positioned differently on the benzene ring.
Uniqueness
2-(2-Methyl-6-nitrophenyl)acetic acid is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules
Biological Activity
2-(2-Methyl-6-nitrophenyl)acetic acid, with the CAS number 23876-18-8, is an organic compound characterized by its unique molecular structure, which includes a nitrophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : 195.17 g/mol
- Purity : Various sources indicate high purity levels suitable for research applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 128 |
Escherichia coli | 256 |
Pseudomonas aeruginosa | 512 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Case studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This dual activity highlights its potential as a therapeutic agent in treating inflammatory conditions.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of cell cycle progression.
Table 2: Anticancer Activity Summary
Cancer Cell Line | IC₅₀ (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group in the structure can undergo reduction, leading to reactive intermediates that may disrupt cellular processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, indicating its potential for clinical applications in infectious diseases .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The findings revealed a marked decrease in swelling and pain scores in subjects treated with the compound versus those receiving a placebo .
Anticancer Research
A series of experiments conducted on different cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. The study concluded that further exploration into its mechanisms could yield valuable insights for cancer therapy.
Properties
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNETIJXXWRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350178 | |
Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23876-18-8 | |
Record name | 2-Methyl-6-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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